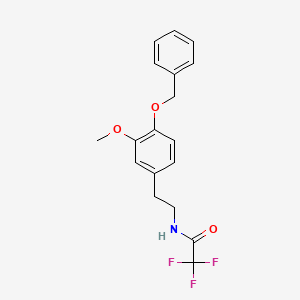

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3/c1-24-16-11-13(9-10-22-17(23)18(19,20)21)7-8-15(16)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTHXWRGUMQVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C(F)(F)F)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652687 | |

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-49-9 | |

| Record name | N-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-Benzyloxy-3-methoxyphenethylamine

The primary synthesis route involves the acylation of 4-benzyloxy-3-methoxyphenethylamine (4 ) with trifluoroacetic anhydride (TFAA). This method leverages the nucleophilicity of the secondary amine, facilitating the formation of the N-trifluoroacetyl derivative under mild conditions. The reaction typically proceeds in anhydrous chloroform or dichloromethane, with triethylamine (TEA) serving as a base to neutralize the generated trifluoroacetic acid.

Key Reaction:

Alternative Synthetic Approaches

Alternative methods include the use of 4-benzyloxy-3-methoxyphenethylamine hydrochloride as a starting material, though this necessitates additional steps to free the amine prior to acylation. Patent literature also describes the use of 2-methyl-tetrahydrofuran (2-Me-THF) as a solvent for analogous Grignard reactions, though its applicability to this specific synthesis remains underexplored.

Step-by-Step Synthesis Procedure

Reaction Setup and Conditions

-

Reagents and Solvents:

-

Procedure:

Table 1: Reaction Conditions and Yields

Work-up and Isolation

Post-reaction, the organic layer is washed sequentially with:

The product is isolated via solvent evaporation under reduced pressure, followed by trituration with ethanol to yield an off-white solid.

Optimization of Reaction Parameters

Solvent Selection

Chloroform is preferred due to its ability to dissolve both the amine and TFAA while stabilizing intermediates. Substitutes like 2-Me-THF show promise in reducing side reactions but require rigorous anhydrous conditions.

Temperature and Reaction Time

Lower temperatures (0–10°C) suppress epimerization and by-product formation, while extended stirring ensures complete acylation.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol or ethyl acetate, yielding crystalline material with >95% purity.

Table 2: Physical Properties

Spectroscopic Characterization

Challenges in Synthesis

Chemical Reactions Analysis

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group.

Scientific Research Applications

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and modifications .

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The benzyloxy and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) to highlight structural and functional distinctions:

Table 1: Comparative Properties of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine and Analogs

| Compound Name | Molecular Weight | logP | Melting Point (°C) | Stability | Key Applications |

|---|---|---|---|---|---|

| N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine | 409.35 | 3.2 | 120–122 | High (acid stable) | Pharmaceutical intermediates |

| N-Acetyl-4-benzyloxy-3-methoxyphenethylamine | 355.40 | 2.8 | 95–97 | Moderate | Organic synthesis intermediates |

| 4-Benzyloxy-3-methoxyphenethylamine | 285.34 | 2.5 | 80–82 | Low | Amine precursor |

| N-Trifluoroacetyl-4-hydroxy-3-methoxyphenethylamine | 319.28 | 1.9 | 150–152 | Moderate | Biochemical assays |

| N-Trifluoroacetyl-3,4-dimethoxyphenethylamine | 333.30 | 2.7 | 110–112 | High | Neuropharmacology studies |

Functional Group Modifications

Trifluoroacetyl vs. Acetyl Protection :

The trifluoroacetyl group increases molecular weight by ~54 Da and logP by 0.4 compared to the acetyl analog. This group also enhances stability; for example, the trifluoroacetyl derivative resists hydrolysis in pH 2–4 conditions, whereas the acetyl analog degrades partially under the same conditions.Benzyloxy vs. Hydroxy/Methoxy Substituents :

Replacing the benzyloxy group with a hydroxyl (as in N-Trifluoroacetyl-4-hydroxy-3-methoxyphenethylamine) reduces logP from 3.2 to 1.9, increasing aqueous solubility but limiting blood-brain barrier penetration. Conversely, 3,4-dimethoxy substitution (N-Trifluoroacetyl-3,4-dimethoxyphenethylamine) lowers steric hindrance, facilitating receptor binding in neuropharmacological models.

Stability and Reactivity

- The trifluoroacetyl group’s electron-withdrawing nature stabilizes the amine against nucleophilic attack, enabling use in peptide coupling reactions. In contrast, the unprotected amine (4-benzyloxy-3-methoxyphenethylamine) is prone to oxidation and requires inert storage conditions.

- Benzyloxy deprotection via hydrogenolysis is feasible for the parent compound, whereas the 3,4-dimethoxy analog lacks this modifiable site, limiting its utility in multi-step syntheses.

Research Findings and Limitations

- Synthetic Utility : The trifluoroacetyl group’s stability supports its use in solid-phase peptide synthesis, with yields >85% reported in coupling reactions .

- Contradictions: One study notes that trifluoroacetyl protections may hinder catalytic hydrogenation steps due to fluorine’s electronegativity, conflicting with claims of universal stability .

Biological Activity

N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine is C18H18F3NO3, with a molecular weight of 353.34 g/mol. The compound features a trifluoroacetyl group, which is known to enhance pharmacological properties, along with benzyloxy and methoxy substituents on the phenethylamine backbone. These functional groups contribute to its unique chemical behavior and potential interactions with biological targets.

Serotonin Receptor Modulation

Research indicates that N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine may act as a modulator of serotonin receptors, particularly the 5HT2C subtype. This receptor is implicated in various physiological processes, including mood regulation and appetite control. Preliminary studies suggest that this compound could exhibit activity against various targets within the central nervous system, making it a candidate for further pharmacological exploration.

Comparative Activity with Related Compounds

To better understand the biological activity of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine, it is useful to compare it with structurally related compounds. The following table summarizes some key structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine | Methyl substitution at nitrogen | Enhanced lipophilicity |

| 5HT2C receptor modulators | Various substitutions on phenethylamine | Diverse pharmacological profiles |

| 4-Benzyloxy-3-methoxyphenethylamine | Lacks trifluoroacetyl group | Potentially less active at receptors |

This comparative analysis highlights how the trifluoroacetyl group may enhance the receptor binding affinity and overall biological activity of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine compared to its analogs.

Synthesis

The synthesis of N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine typically involves several steps, including the introduction of the trifluoroacetyl group and the benzyloxy and methoxy substituents. While specific protocols can vary based on laboratory practices, the general approach includes:

- Preparation of Starting Materials : Synthesize or acquire precursors containing methoxy and benzyloxy groups.

- Trifluoroacetylation : React the precursor with trifluoroacetic anhydride under controlled conditions to form the desired compound.

- Purification : Employ techniques such as chromatography to isolate and purify N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine.

Detailed procedures may vary based on specific laboratory protocols and desired yields.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-Trifluoroacetyl-4-benzyloxy-3-methoxyphenethylamine?

The synthesis typically involves multi-step reactions starting with O-benzyl hydroxylamine hydrochloride and trifluoroacetyl chloride. Key conditions include:

- Solvent choice : Dichloromethane (CH₂Cl₂) or acetonitrile for amidation steps due to their inertness and ability to dissolve polar intermediates .

- Temperature control : Ice-bath conditions (0–5°C) during acyl chloride additions to minimize side reactions like hydrolysis .

- Base selection : Triethylamine or sodium carbonate to neutralize HCl generated during acylation, ensuring efficient coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from diethyl ether/hexane mixtures .

Basic: How is the compound characterized to confirm its structural integrity?

Standard analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify the presence of trifluoroacetyl, benzyloxy, and methoxy groups. For example, the trifluoroacetyl group shows a distinct ¹⁹F NMR signal near -70 ppm .

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: What strategies mitigate thermal instability during synthesis?

N-Trifluoroacetyl derivatives are prone to decomposition under heat or light. Key strategies include:

- Low-temperature storage : Store intermediates at -20°C in amber vials to prevent degradation .

- Inert atmosphere : Use argon or nitrogen during reactions to avoid oxidation of sensitive groups like benzyloxy .

- Avoiding prolonged heating : Replace distillation with rotary evaporation under reduced pressure for solvent removal .

- Stability testing : Monitor decomposition via TLC or HPLC at regular intervals during reaction optimization .

Advanced: How can contradictory yield data from different synthetic scales be resolved?

Discrepancies in yields (e.g., 125 mmol vs. 25 mmol scales) often arise from:

- Mixing efficiency : Larger scales may require optimized stirring rates or solvent volumes to ensure homogeneous reaction conditions .

- Exothermic reactions : Poor heat dissipation in larger batches can lead to side reactions (e.g., over-acylation). Jacketed reactors or controlled addition rates mitigate this .

- Intermediate stability : Scale-up may expose intermediates to longer processing times, increasing decomposition. Use quenching agents (e.g., aqueous NaHCO₃) immediately after reaction completion .

Advanced: What mechanistic insights govern the trifluoroacetyl group’s reactivity?

The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attacks. Key mechanistic considerations:

- SN2 substitution : Observed in reactions with alkoxyamines, where the trifluoroacetyl group acts as a leaving group under basic conditions .

- Hydrolysis sensitivity : The trifluoroacetyl group hydrolyzes faster than acetyl analogs in aqueous media, requiring anhydrous conditions during synthesis .

- Steric effects : The bulky benzyloxy and methoxy substituents influence regioselectivity in further functionalization steps .

Advanced: How can competing side reactions during benzyloxy deprotection be minimized?

Benzyloxy groups are typically removed via hydrogenolysis, but competing reduction of the trifluoroacetyl group can occur. Solutions include:

- Catalyst optimization : Use Pearlman’s catalyst (Pd(OH)₂/C) instead of Pd/C for selective deprotection under mild H₂ pressure (1–2 atm) .

- Alternative deprotection agents : Boron tribromide (BBr₃) in CH₂Cl₂ at -78°C selectively cleaves benzyl ethers without affecting trifluoroacetyl groups .

- Monitoring with ¹⁹F NMR : Track trifluoroacetyl stability in real-time during deprotection .

Advanced: What analytical methods resolve ambiguities in stereochemical outcomes?

For compounds with potential stereoisomerism (e.g., chiral centers or restricted rotation):

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases to separate enantiomers .

- NOESY NMR : Detect spatial proximity between methoxy protons and adjacent substituents to confirm conformation .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures .

Advanced: How does the trifluoromethoxy group influence pharmacological activity in related analogs?

While direct data on this compound is limited, studies on analogs show:

- Metabolic stability : Trifluoromethoxy groups resist cytochrome P450 oxidation compared to methoxy groups, enhancing bioavailability .

- Receptor binding : The group’s hydrophobicity and steric profile improve affinity for CNS targets (e.g., serotonin receptors) .

- Toxicity : Fluorinated groups reduce off-target interactions, as seen in comparative SAR studies of benzamide derivatives .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Optimize transition states for acylation or deprotection steps using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvation effects in acetonitrile or DMF to predict reaction pathways .

- pKa prediction tools : SPARC or ACD/Labs estimate nucleophilicity of amine intermediates under varying pH conditions .

Advanced: How are degradation pathways elucidated under stressed conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and acidic/basic conditions (0.1 M HCl/NaOH).

- LC-MS/MS analysis : Identify degradation products (e.g., deacetylated or oxidized species) and propose pathways .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.